molecular formula C18H17BrFN5O B11430474 5-amino-1-(4-bromo-2-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromo-2-fluorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11430474
M. Wt: 418.3 g/mol
InChI Key: XGRUMNFVMVFLEM-UHFFFAOYSA-N
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Description

5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the amino group: This step often involves the reduction of a nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules

Biology: In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms or cancer cells.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery programs. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, making it a valuable candidate for further development.

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can act as a bioisostere for other functional groups, allowing the compound to bind to enzymes or receptors in a unique manner. This binding can inhibit the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    1,2,3-Triazole: A simple triazole derivative with similar structural features.

    5-Amino-1,2,3-triazole: A triazole derivative with an amino group at the 5-position.

    4-Bromo-2-fluoroaniline: A compound with similar halogenation patterns.

Uniqueness: The uniqueness of 5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of functional groups and the specific arrangement of atoms. This unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H17BrFN5O

Molecular Weight

418.3 g/mol

IUPAC Name

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17BrFN5O/c1-11-2-4-12(5-3-11)9-22-18(26)16-17(21)25(24-23-16)10-13-6-7-14(19)8-15(13)20/h2-8H,9-10,21H2,1H3,(H,22,26)

InChI Key

XGRUMNFVMVFLEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N

Origin of Product

United States

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